molecular formula C14H15NO B039281 cyclopentyl(1H-indol-3-yl)methanone CAS No. 117954-38-8

cyclopentyl(1H-indol-3-yl)methanone

Cat. No.: B039281
CAS No.: 117954-38-8
M. Wt: 213.27 g/mol
InChI Key: GUPOICAXLBSQRK-UHFFFAOYSA-N
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Description

Cyclopentyl(1H-indol-3-yl)methanone is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes a cyclopentyl group attached to the indole ring, which may influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopentyl(1H-indol-3-yl)methanone typically involves the reaction of indole derivatives with cyclopentanone under specific conditions. One common method is the Friedel-Crafts acylation, where indole reacts with cyclopentanone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of alternative catalysts and green chemistry principles, such as ionic liquids or microwave-assisted synthesis, can also be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl(1H-indol-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclopentyl(1H-indol-3-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentyl(1H-indol-3-yl)methanone involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing pathways related to inflammation, cell proliferation, and apoptosis. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding, leading to therapeutic outcomes .

Comparison with Similar Compounds

Cyclopentyl(1H-indol-3-yl)methanone can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indole-3-carbinol: Known for its anticancer effects.

    1-(1H-indol-3-yl)ethanone: Used in the synthesis of various pharmaceuticals.

Uniqueness: this compound stands out due to its unique cyclopentyl group, which may enhance its stability and biological activity compared to other indole derivatives .

Properties

IUPAC Name

cyclopentyl(1H-indol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-14(10-5-1-2-6-10)12-9-15-13-8-4-3-7-11(12)13/h3-4,7-10,15H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPOICAXLBSQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555402
Record name Cyclopentyl(1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117954-38-8
Record name Cyclopentyl(1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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